molecular formula C10H8N2O3 B1347254 (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 25947-11-9

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No. B1347254
CAS RN: 25947-11-9
M. Wt: 204.18 g/mol
InChI Key: ZEDQLIHBPGNGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” is a compound with the molecular formula C10H8N2O312. It is also known by other names such as “2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid” and "3,4-Dihydro-4-oxo-1-phthalazineacetic acid"12.



Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, it has been synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride3. Another study reported a practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib4.



Molecular Structure Analysis

The molecular structure of “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” can be represented by the InChI code 1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)5. The molecular weight of the compound is 204.18 g/mol5.



Chemical Reactions Analysis

While specific chemical reactions involving “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” are not readily available, it has been used in the synthesis of various derivatives. For example, a series of novel 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid derivatives were designed and synthesized6.



Physical And Chemical Properties Analysis

The compound “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” has a molecular weight of 204.18 g/mol5. Its InChI code is 1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)5.


Scientific Research Applications

Antimicrobial and Cytotoxicity Studies

  • Synthesis and Biological Activity

    A study reported the synthesis of 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate. These compounds exhibited significant antimicrobial activities and were evaluated for cytotoxicity, highlighting their potential in medicinal chemistry (Sridhara et al., 2011).

  • Antibacterial Activity of Analogues

    The synthesis of substituted 3‐(Phthalazine‐1‐ylamino)alkanoic acid containing an imidoxy moiety was conducted, yielding compounds that displayed notable antimicrobial activities (Salvi et al., 2010).

Synthesis of Benzoxazine and Benzothiazine Derivatives

  • 1,4-Benzoxazine Analogues

    Compounds such as {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} were synthesized and demonstrated good antibacterial activity against various bacterial strains (Kadian et al., 2012).

  • 1,4-Benzothiazine Derivatives

    The study involved the synthesis of (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid and its derivatives, showing significant antibacterial and antifungal activities (Kalekar et al., 2011).

Other Notable Applications

  • Synthesis of Phthalazinone Derivatives

    A series of new 2-substituted phthalazinone derivatives were synthesized, demonstrating antimicrobial activities against various bacteria and fungi strains (Sridhara et al., 2010).

  • Anticancer Evaluation

    Research focused on the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which showed potential anticancer activity, particularly on breast cancer cell lines (Salahuddin et al., 2014).

Safety And Hazards

Specific safety and hazard information for “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” is not readily available in the literature. However, as with all chemicals, it should be handled with appropriate safety precautions.


properties

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDQLIHBPGNGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324942
Record name (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

CAS RN

25947-11-9
Record name 25947-11-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Reactant of Route 2
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Reactant of Route 3
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Reactant of Route 5
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Reactant of Route 6
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Citations

For This Compound
8
Citations
AM Sridhara, KRV Reddy, J Keshavayya… - European journal of …, 2010 - Elsevier
A series of new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives 7a–h to 9a–h were designed and synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-…
Number of citations: 45 www.sciencedirect.com
O El‐Kabbani, P Ramsland, C Darmanin… - Proteins: Structure …, 2003 - Wiley Online Library
Aldose reductase, a monomeric NADPH‐dependent oxidoreductase, catalyzes the reduction of a wide variety of aldehydes and ketones to their corresponding alcohols. The X‐ray …
Number of citations: 41 onlinelibrary.wiley.com
AJ Whitehouse, MDJ Libardo, M Kasbekar… - Journal of Medicinal …, 2019 - ACS Publications
With the growing worldwide prevalence of antibiotic-resistant strains of tuberculosis (TB), new targets are urgently required for the development of treatments with novel modes of action. …
Number of citations: 12 pubs.acs.org
C Johnson - 2011 - scholarworks.brandeis.edu
Genomic analysis of C. parvum has revealed a guanine nucleotide biosynthetic pathway which implies that inosine-5’-monophosphate dehydrogenase (IMPDH) could serve a key role …
Number of citations: 2 scholarworks.brandeis.edu
O Mammoliti, K Jansen, S El Bkassiny… - Journal of Medicinal …, 2021 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a chronic and progressive lung disease. Current treatments only slow down disease progression, making new therapeutic strategies compelling. …
Number of citations: 10 pubs.acs.org
A Singh Grewal, S Bhardwaj, D Pandita… - Mini reviews in …, 2016 - ingentaconnect.com
Diabetes mellitus occurrence has been associated to the modification of the physiological levels of glucose and is often accompanied by several long-term complications, namely …
Number of citations: 202 www.ingentaconnect.com
MA Tillmann - 2021 - search.proquest.com
The plant hormone auxin plays a central role in regulation of plant growth and response to environmental stimuli. Multiple pathways have been proposed for biosynthesis of indole-3-…
Number of citations: 2 search.proquest.com
OFT BLOG - allfordrugs.com
Global demand for artemisinin, the key ingredient of artemisinin-based combination therapies (ACTs) for malaria, has increased since the World Health Organization identified ACTs as …
Number of citations: 0 www.allfordrugs.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.